molecular formula C13H9F2NO B1421703 2-(3,4-Difluorobenzoyl)-6-methylpyridine CAS No. 1187166-19-3

2-(3,4-Difluorobenzoyl)-6-methylpyridine

Cat. No. B1421703
CAS RN: 1187166-19-3
M. Wt: 233.21 g/mol
InChI Key: AXESYJCCSKRVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Difluorobenzoyl)-6-methylpyridine (DFBM), is a chemical compound belonging to the class of organic compounds known as pyridines. It is a colorless solid that is soluble in water and is used as an intermediate in the synthesis of organic compounds. DFBM has a wide range of scientific research applications and is used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of biologically active compounds such as antibiotics, antifungal agents, and anti-cancer drugs.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a biochemical for proteomics research due to its ability to interact with various proteins, which can help in understanding protein behavior, modifications, and interactions .

Pharmaceutical Intermediate

2-(3,4-Difluorobenzoyl)-6-methylpyridine: serves as an intermediate in pharmaceutical synthesis. Its properties allow for the creation of more complex compounds that can be used in drug development, particularly for drugs that require a difluorobenzoyl component for their pharmacological activity .

Safety and Hazards

The safety data sheet for “3,4-Difluorobenzoyl chloride” indicates that it is a combustible liquid that causes severe skin burns and eye damage . It’s important to handle such chemicals with appropriate safety measures.

properties

IUPAC Name

(3,4-difluorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-3-2-4-12(16-8)13(17)9-5-6-10(14)11(15)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXESYJCCSKRVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorobenzoyl)-6-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Difluorobenzoyl)-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(3,4-Difluorobenzoyl)-6-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-(3,4-Difluorobenzoyl)-6-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-(3,4-Difluorobenzoyl)-6-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-(3,4-Difluorobenzoyl)-6-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-(3,4-Difluorobenzoyl)-6-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.